molecular formula C9H6F5NO B14491319 N-(2,2,3,3,3-Pentafluoro-1-phenylpropylidene)hydroxylamine CAS No. 65686-80-8

N-(2,2,3,3,3-Pentafluoro-1-phenylpropylidene)hydroxylamine

Katalognummer: B14491319
CAS-Nummer: 65686-80-8
Molekulargewicht: 239.14 g/mol
InChI-Schlüssel: LIIIXURRQRBKTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2,3,3,3-Pentafluoro-1-phenylpropylidene)hydroxylamine is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it a subject of interest in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,3,3,3-Pentafluoro-1-phenylpropylidene)hydroxylamine typically involves the reaction of 2,2,3,3,3-pentafluoro-1-phenylpropanal with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2,3,3,3-Pentafluoro-1-phenylpropylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2,2,3,3,3-Pentafluoro-1-phenylpropylidene)hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.

Wirkmechanismus

The mechanism of action of N-(2,2,3,3,3-Pentafluoro-1-phenylpropylidene)hydroxylamine involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various molecules. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzyl-2,2,3,3,3-pentafluoro-1-(2-hydroxyphenyl)propanamine: Another fluorinated compound with similar structural features.

    2,2,3,3,3-Pentafluoro-1-propanol: A related compound with a similar fluorinated backbone.

Eigenschaften

CAS-Nummer

65686-80-8

Molekularformel

C9H6F5NO

Molekulargewicht

239.14 g/mol

IUPAC-Name

N-(2,2,3,3,3-pentafluoro-1-phenylpropylidene)hydroxylamine

InChI

InChI=1S/C9H6F5NO/c10-8(11,9(12,13)14)7(15-16)6-4-2-1-3-5-6/h1-5,16H

InChI-Schlüssel

LIIIXURRQRBKTB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=NO)C(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.